methyl [4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzodioxole moiety, and a thiazolopyridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the fluorophenyl and methoxybenzodioxole groups. Key steps may include:
Formation of the thiazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the methoxybenzodioxole moiety: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest that it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structural complexity and functional groups make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate depends on its specific application. In a biological context, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate: This compound shares the fluorophenyl group but differs in its core structure.
Methyl 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole-4-carboxylate: Another compound with a fluorophenyl group but with an imidazole core.
Uniqueness
Methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-2,5-dioxo-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate is unique due to its combination of a thiazolopyridine core with both fluorophenyl and methoxybenzodioxole groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19FN2O7S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C23H19FN2O7S/c1-30-16-7-12(8-17-20(16)33-11-32-17)15-9-18(27)26(14-5-3-13(24)4-6-14)22-21(15)34-23(29)25(22)10-19(28)31-2/h3-8,15H,9-11H2,1-2H3 |
InChI Key |
GDOGTOYCQRENRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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